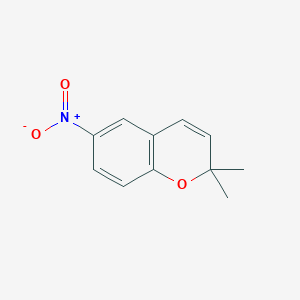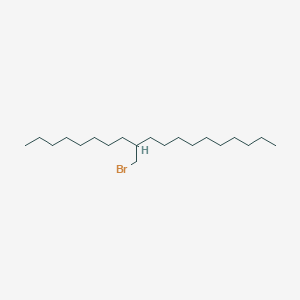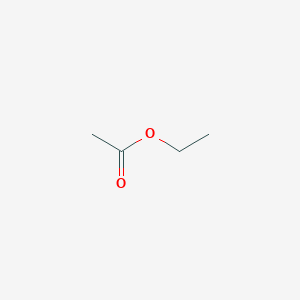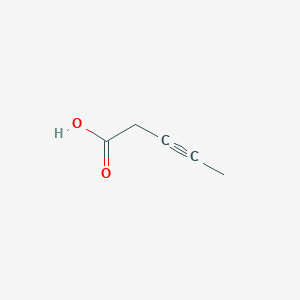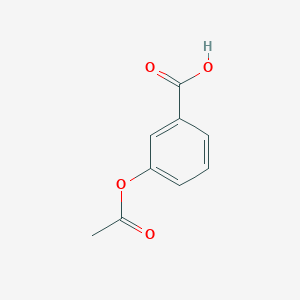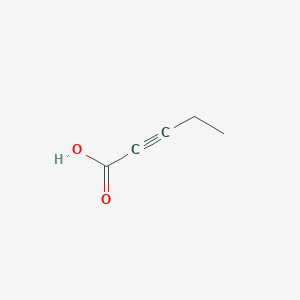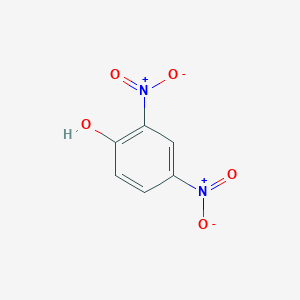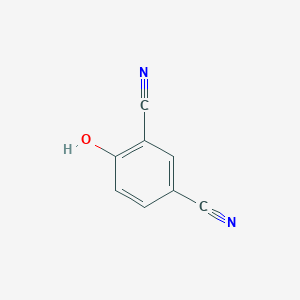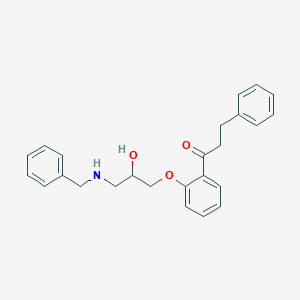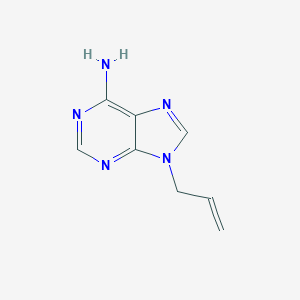
Acide pyrrole-2-carboxylique
Vue d'ensemble
Description
Le Pyrrole-2-carboxylate, également connu sous le nom d’acide 1H-pyrrole-2-carboxylique, est un composé organique de formule moléculaire C(5)H(_5)NO(_2). Il s’agit d’un dérivé du pyrrole, un hétérocycle aromatique à cinq chaînons contenant un atome d’azote. Ce composé se distingue par ses applications dans divers domaines, notamment la synthèse organique, les produits pharmaceutiques et la science des matériaux.
Applications De Recherche Scientifique
Le Pyrrole-2-carboxylate a des applications diverses en recherche scientifique :
Chimie : Il sert de brique dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Il est utilisé dans l’étude des inhibiteurs enzymatiques et comme précurseur de molécules biologiquement actives.
Médecine : Les dérivés du Pyrrole-2-carboxylate sont étudiés pour leurs propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et antimicrobiennes.
Industrie : Il est utilisé dans la production de polymères et de matériaux ayant des propriétés électroniques spécifiques.
Mécanisme D'action
Le mécanisme d’action du Pyrrole-2-carboxylate implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut inhiber des enzymes spécifiques en se liant à leurs sites actifs, modulant ainsi les voies biochimiques. Les voies et les cibles exactes dépendent du dérivé spécifique et de son application prévue.
Analyse Biochimique
Biochemical Properties
Pyrrole-2-carboxylic acid plays a role in biochemical reactions, particularly in the metabolism of the amino acid proline . It is produced in nature by the dehydrogenation of proline
Cellular Effects
It is known to be involved in the metabolism of proline, an amino acid that plays a crucial role in protein synthesis and structure .
Molecular Mechanism
It is known to arise from the dehydrogenation of proline , suggesting it may interact with dehydrogenase enzymes
Temporal Effects in Laboratory Settings
It has been synthesized from D-glucosamine and pyruvic acid with a yield of 50% .
Metabolic Pathways
Pyrrole-2-carboxylic acid is involved in the metabolic pathway of proline . It is produced by the dehydrogenation of proline
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Pyrrole-2-carboxylate peut être synthétisé par plusieurs méthodes. Une approche courante implique la synthèse de Paal-Knorr, où le 2,5-diméthoxytétrahydrofurane réagit avec des amines en présence d’un catalyseur comme le chlorure de fer(III) dans des conditions douces {_svg_1}. Une autre méthode comprend la condensation de carbamates O-substitués avec le 2,5-diméthoxytétrahydrofurane, ce qui donne des pyrroles N-alcoxycarbonylés .
Méthodes de production industrielle : La production industrielle utilise souvent des procédés catalytiques pour l’efficacité et la capacité de production à grande échelle. Par exemple, une conversion catalysée au manganèse de diols primaires et d’amines en pyrroles est une méthode notable, produisant de l’eau et de l’hydrogène moléculaire comme sous-produits . Cette méthode est avantageuse en raison de sa sélectivité et de son impact environnemental minime.
Analyse Des Réactions Chimiques
Types de réactions : Le Pyrrole-2-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former le pyrrole-2,3-dicarboxylate.
Réduction : Les réactions de réduction peuvent le convertir en pyrrole-2-carboxaldéhyde.
Substitution : Il participe à des réactions de substitution électrophile, telles que l’halogénation et la nitration.
Réactifs et conditions courants :
Oxydation : Des catalyseurs comme le cuivre(II) et l’air sont utilisés pour l’oxydation.
Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH(_4)) sont couramment utilisés.
Substitution : Des réactifs tels que le brome (Br(_2)) pour l’halogénation et l’acide nitrique (HNO(_3)) pour la nitration sont typiques.
Principaux produits formés :
Oxydation : Pyrrole-2,3-dicarboxylate.
Réduction : Pyrrole-2-carboxaldéhyde.
Substitution : Dérivés de pyrrole halogénés ou nitrés.
Comparaison Avec Des Composés Similaires
Le Pyrrole-2-carboxylate peut être comparé à d’autres dérivés du pyrrole tels que le Pyrrole-3-carboxylate et le Pyrrole-2,3-dicarboxylate. Bien que ces composés partagent une structure de base similaire, leur réactivité et leurs applications diffèrent en raison de la position et du nombre de groupes carboxylate. Le Pyrrole-2-carboxylate est unique dans son équilibre entre réactivité et stabilité, ce qui le rend particulièrement utile en chimie synthétique et en recherche pharmaceutique.
Composés similaires :
- Pyrrole-3-carboxylate
- Pyrrole-2,3-dicarboxylate
- Pyrroles N-substitués
Le Pyrrole-2-carboxylate se démarque par sa polyvalence et l’étendue de ses applications dans diverses disciplines scientifiques.
Propriétés
IUPAC Name |
1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZVMBBRYBTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212813 | |
| Record name | 2-Pyrrolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
634-97-9 | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRROLE-2-CARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRROLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NNB85QQT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


